molecular formula C23H20FN5O2 B2436194 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 1105238-73-0

2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide

Katalognummer: B2436194
CAS-Nummer: 1105238-73-0
Molekulargewicht: 417.444
InChI-Schlüssel: MMSAYFPSCDWBNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that draws interest due to its unique molecular structure and potential applications in medicinal chemistry and materials science. This compound is characterized by the presence of pyrazolo[3,4-d]pyridazine core, known for exhibiting a range of biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide involves multi-step organic synthesis. The initial step typically involves the construction of the pyrazolo[3,4-d]pyridazine ring through cyclization reactions under controlled temperature and pH conditions. Subsequent steps include the introduction of the cyclopropyl group and the o-tolyl substituent via cross-coupling reactions using appropriate organometallic reagents. The final acylation step introduces the acetamide functionality.

Industrial Production Methods: : Industrial-scale production often employs batch or continuous flow reactors to optimize the yield and purity of the product. Key reaction parameters, including solvent choice, temperature control, and catalytic efficiency, are meticulously optimized to ensure scalability and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: : This compound undergoes a variety of reactions such as:

  • Oxidation: : The compound can be oxidized at specific positions on the pyrazolo[3,4-d]pyridazine ring.

  • Reduction: : Selective reduction of certain functional groups can be achieved using hydride donors or catalytic hydrogenation.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can be utilized to introduce new substituents at strategic positions.

Common Reagents and Conditions: : Typical reagents include oxidizing agents like m-chloroperbenzoic acid (mCPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and various organometallic reagents for substitution reactions. Reaction conditions are finely tuned to control the reactivity and selectivity, often requiring inert atmospheres and specific temperature ranges.

Major Products: : The primary products formed from these reactions are structurally modified derivatives of the parent compound, exhibiting altered physical and chemical properties which may enhance or diminish its biological activity.

Wissenschaftliche Forschungsanwendungen

Potential Biological Activities

Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit several promising biological activities:

  • Anti-inflammatory Properties : Pyrazole derivatives have been studied for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, similar compounds have shown efficacy against various cancer cell lines, including breast and lung cancer models .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

  • A study demonstrated that modifications on the pyrazole ring significantly influenced binding affinity and selectivity towards target proteins, highlighting the importance of structural variations in enhancing biological activity.
  • Another investigation focused on a library of phenylaminopyrazoles evaluated for their anticancer properties against various tumor cell lines using MTT assays. The results indicated varying degrees of cytotoxicity, suggesting that further optimization could yield more potent derivatives .

Wirkmechanismus

The mechanism by which 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide exerts its biological effects involves interaction with specific molecular targets such as enzymes, receptors, and ion channels. Its structural features enable it to bind with high affinity and specificity, modulating the activity of these targets and thereby altering cellular pathways involved in disease progression.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar pyrazolo[3,4-d]pyridazine derivatives, this compound stands out due to its unique substituent pattern, which imparts distinct biological and physicochemical properties.

Similar Compounds

  • 2-(4-methyl-1-(phenyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

  • 2-(4-cyclopropyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide

  • 2-(1-(o-tolyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-chlorophenyl)acetamide

Biologische Aktivität

The compound 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide is a pyrazolo[3,4-d]pyridazine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The molecular formula for this compound is C24H23N5O2C_{24}H_{23}N_{5}O_{2}, with a molecular weight of approximately 413.5 g/mol. The structure features a complex arrangement that includes a pyrazolo-pyridazinone scaffold, which is known for diverse pharmacological properties, particularly as a kinase inhibitor.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. The inhibition of these pathways can lead to reduced cell proliferation and survival, making it a candidate for anticancer therapies. The compound's structure suggests potential interactions with various biological targets, including:

  • Kinase Inhibition : Similar compounds have shown effectiveness in inhibiting kinases such as EGFR and c-Met, which are critical in cancer progression.
  • Cell Cycle Regulation : By interfering with kinase activity, the compound may disrupt cell cycle progression, leading to apoptosis in cancer cells.

Biological Activity Data

Recent studies have evaluated the cytotoxic effects of similar pyrazolo derivatives against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound 1HeLa (cervical cancer)7EGFR inhibition
Compound 2HCC1937 (breast cancer)11Akt and Erk1/2 pathway inhibition
Compound 3A549 (lung cancer)5c-Met inhibition

These findings suggest that modifications on the pyrazole ring can significantly affect binding affinity and selectivity toward target proteins .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that compounds structurally related to our target compound exhibited significant antiproliferative effects against breast and cervical cancer cell lines. The best-performing compounds inhibited key signaling pathways at low micromolar concentrations .
  • Structural Activity Relationship (SAR) : Research has indicated that structural modifications can enhance the biological activity of pyrazolo derivatives. For example, the introduction of fluorine atoms has been shown to improve solubility and bioavailability, which are critical for therapeutic efficacy .
  • In Vivo Studies : Preliminary animal studies are necessary to evaluate the pharmacokinetics and toxicity profiles of this compound. Early results indicate promising therapeutic windows with manageable side effects .

Eigenschaften

IUPAC Name

2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-14-6-2-5-9-19(14)29-22-16(12-25-29)21(15-10-11-15)27-28(23(22)31)13-20(30)26-18-8-4-3-7-17(18)24/h2-9,12,15H,10-11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSAYFPSCDWBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.